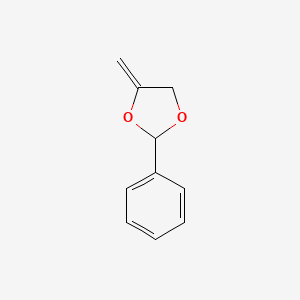

4-Methylene-2-phenyl-1,3-dioxolane

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

4362-26-9 |

|---|---|

Formule moléculaire |

C10H10O2 |

Poids moléculaire |

162.18 g/mol |

Nom IUPAC |

4-methylidene-2-phenyl-1,3-dioxolane |

InChI |

InChI=1S/C10H10O2/c1-8-7-11-10(12-8)9-5-3-2-4-6-9/h2-6,10H,1,7H2 |

Clé InChI |

DKJGMYUTRFLGBJ-UHFFFAOYSA-N |

SMILES canonique |

C=C1COC(O1)C2=CC=CC=C2 |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 4 Methylene 2 Phenyl 1,3 Dioxolane and Its Analogs

General Principles of 1,3-Dioxolane (B20135) Ring Formation in Synthetic Chemistry

The 1,3-dioxolane ring is a five-membered heterocyclic acetal (B89532) that serves as a crucial structural motif in numerous organic compounds. chemicalbook.com Its formation is a fundamental transformation in organic synthesis, often employed as a protective group for carbonyl compounds (aldehydes and ketones) and 1,2-diols due to its stability under basic, reductive, and oxidative conditions. organic-chemistry.orgthieme-connect.de

The most common method for synthesizing the 1,3-dioxolane ring is the acid-catalyzed acetalization or ketalization of a carbonyl compound with a 1,2-diol, such as ethylene (B1197577) glycol. chemicalbook.comwikipedia.org This reaction is typically catalyzed by Brønsted or Lewis acids, with p-toluenesulfonic acid being a standard choice. chemicalbook.comorganic-chemistry.org The reaction is reversible, and to drive the equilibrium towards the product, water is continuously removed, often using a Dean-Stark apparatus. organic-chemistry.org

Alternatively, 1,3-dioxolanes can be formed from the reaction of epoxides with aldehydes or ketones, also under acid catalysis. chemicalbook.com The versatility of the 1,3-dioxolane ring extends to its presence in various biologically active molecules and its use as an intermediate in the synthesis of complex natural products. wikipedia.orgnih.gov

Multi-Step Synthetic Strategies for 4-Methylene-2-phenyl-1,3-dioxolane

The synthesis of this compound typically involves a multi-step approach, beginning with the formation of a precursor molecule which is then converted to the final product. kaist.ac.krresearchgate.net

Precursor Synthesis via Acetalization Reactions

The initial step in the synthesis of this compound is the creation of a suitable 1,3-dioxolane precursor. This is generally achieved through the acetalization of benzaldehyde (B42025) with a glycerol (B35011) derivative. A common precursor is 2-phenyl-4-chloromethyl-1,3-dioxolane, synthesized by the reaction of benzaldehyde with 3-chloro-1,2-propanediol. researchgate.net This reaction is an acid-catalyzed condensation, a standard method for forming 1,3-dioxolane rings. researchgate.net

Another approach involves the transacetalization reaction of bromoacetaldehyde (B98955) dimethyl acetal with styrene (B11656) glycol, yielding cis- and trans-2-bromomethyl-4-phenyl-1,3-dioxolane. rsc.org

| Precursor | Reactants | Catalyst |

| 2-phenyl-4-chloromethyl-1,3-dioxolane | Benzaldehyde, 3-chloro-1,2-propanediol | Acid catalyst |

| cis/trans-2-bromomethyl-4-phenyl-1,3-dioxolane | Bromoacetaldehyde dimethyl acetal, Styrene glycol | Dowex 50 (H+) resin |

Dehydrohalogenation and Other Elimination Pathways to Exo-Methylene Functionality

The crucial step in forming the exo-methylene group is an elimination reaction, most commonly dehydrohalogenation. The precursor, such as 2-phenyl-4-chloromethyl-1,3-dioxolane, is treated with a strong base to remove a hydrogen halide molecule. kaist.ac.krresearchgate.net Potassium tert-butoxide is a frequently used base for this transformation. rsc.orgkaist.ac.kr

The reaction involves the abstraction of a proton from the carbon adjacent to the halogenated methyl group, followed by the elimination of the halide ion, resulting in the formation of the exocyclic double bond. rsc.org

An efficient synthesis of 2-methylene-4-phenyl-1,3-dioxolane (MPDL) has been reported starting from different acetal halides. For instance, the dehydrochlorination of cis- and trans-2-chloromethyl-4-phenyl-1,3-dioxolane using potassium tert-butoxide in anhydrous tetrahydrofuran (B95107) (THF) with Aliquat® 336 as a phase-transfer catalyst yielded the desired product. rsc.org

Efficiency and Reliability Considerations in Monomer Preparation

The efficiency and reliability of synthesizing this compound are critical for its application in polymer synthesis. The yield of the dehydrohalogenation step can be influenced by the choice of base, solvent, and reaction conditions. For example, a reported synthesis from 2-chloromethyl-4-phenyl-1,3-dioxolane gave a 23% yield of the final product. rsc.org

The purity of the monomer is also paramount, as impurities can affect polymerization processes. Purification is often achieved by fractional distillation under reduced pressure. rsc.org The characterization of the final product is typically confirmed using various spectroscopic methods, including ¹H and ¹³C NMR spectroscopy, IR spectroscopy, and mass spectrometry. rsc.orgrsc.org

Catalytic Approaches in the Synthesis of Substituted Methylene-1,3-dioxolanes

Catalytic methods play a significant role in the synthesis of substituted 1,3-dioxolanes. While the formation of the 1,3-dioxolane ring itself is acid-catalyzed, subsequent modifications and the introduction of the methylene (B1212753) group can also be influenced by catalysts.

For instance, the dehydrohalogenation step can be facilitated by phase-transfer catalysts like Aliquat® 336, which can improve the reaction rate and yield by transporting the base into the organic phase. rsc.org

Furthermore, research into the synthesis of other substituted methylene-1,3-dioxolanes has explored various catalytic systems. For example, the isomerization of related compounds can be catalyzed by transition-metal complexes. researchgate.net The choice of catalyst can be crucial in directing the reaction towards the desired product and avoiding side reactions like ring-opening or isomerization. google.com

Enantioselective and Diastereoselective Synthesis of this compound Stereoisomers and Related Chiral Derivatives

The synthesis of specific stereoisomers of this compound and its analogs is an area of growing interest, particularly for applications where stereochemistry is crucial. The presence of chiral centers at the 2- and 4-positions of the dioxolane ring means that the compound can exist as different enantiomers and diastereomers.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved by using chiral starting materials, chiral catalysts, or chiral auxiliaries. For example, starting with enantiomerically pure diols can lead to the formation of specific stereoisomers of the resulting dioxolane. google.com

Diastereoselective synthesis focuses on controlling the formation of one diastereomer over another. The relative stereochemistry of the substituents on the dioxolane ring can be influenced by the reaction conditions and the nature of the reactants. For instance, the ratio of cis to trans isomers of 2-methyl-4-phenyl-1,3-dioxolane (B8692464) can be controlled by the choice of reaction conditions during its synthesis. google.com

Recent advancements have seen the use of chiral catalysts, such as chiral binaphthyldiimine-Ni(II) complexes, to achieve high diastereo- and enantioselectivities in the synthesis of cis-1,3-dioxolanes through asymmetric 1,3-dipolar cycloaddition reactions. organic-chemistry.org While this specific example does not directly describe the synthesis of this compound, the principles of using chiral catalysts can be applied to develop enantioselective routes to this and related chiral derivatives.

The stereoselective formation of substituted 1,3-dioxolanes has also been achieved through a three-component assembly involving the oxidation of alkenes with hypervalent iodine, where the stereochemistry of the final product is controlled by the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate. nih.gov

Elucidation of Reaction Mechanisms of 4 Methylene 2 Phenyl 1,3 Dioxolane

Mechanistic Pathways of Ring-Opening Reactions in Cyclic Acetals

Cyclic acetals, such as 4-Methylene-2-phenyl-1,3-dioxolane, can undergo ring-opening polymerization through different mechanistic pathways, largely dictated by the initiator and reaction conditions. The presence of the exocyclic methylene (B1212753) group in this compound provides a reactive site for polymerization, while the acetal (B89532) linkage within the five-membered ring is susceptible to cleavage. This dual reactivity allows for complex polymerization behavior, including both ring-retaining and ring-opening processes. The specific pathway followed has a profound impact on the final polymer structure, determining whether the cyclic acetal unit is incorporated intact into the polymer side chain or if the ring opens to introduce a linear ester group into the polymer backbone.

Radical Ring-Opening Polymerization (RROP) Mechanisms

The radical ring-opening polymerization (RROP) of this compound is a key method for the synthesis of polyesters. This process involves the addition of a radical to the exocyclic double bond, followed by the cleavage of the acetal ring.

Regiochemical Control and Stereoelectronic Effects in Ring Cleavage

A significant feature of the RROP of this compound is the high degree of regiochemical control observed during the ring cleavage. Research has shown that the free radical ring-opening of this monomer is essentially quantitative across a range of temperatures from 60 to 150°C. researchgate.net The ring cleavage occurs with nearly complete regioselectivity to yield the more stable secondary benzyl (B1604629) free radical. researchgate.net This high regioselectivity is attributed to stereoelectronic effects, where the alignment of the radical orbital with the anti-periplanar C-O bond of the ring facilitates cleavage. The phenyl group at the 2-position of the dioxolane ring plays a crucial role in stabilizing the resulting radical through resonance, thereby driving the reaction towards a specific cleavage pathway. This results in the formation of a well-defined polyester (B1180765), poly[-(β-phenyl)butyrolactone]. researchgate.net

Investigation of Transient Radical Intermediates

The mechanism of RROP proceeds through transient radical intermediates. Following the initial attack of a radical on the exocyclic double bond of this compound, a primary radical is formed. This intermediate can then undergo a rapid rearrangement involving the cleavage of an endocyclic C-O bond. The driving force for this ring-opening is the formation of a more stable radical species. In the case of this compound, the ring opens to form a resonance-stabilized secondary benzyl radical. researchgate.net While direct spectroscopic observation of these transient radicals for this specific monomer is challenging and not widely reported, the structure of the final polymer provides strong evidence for their existence and the high regioselectivity of their formation. The stability of the benzyl radical intermediate is a key factor in the essentially quantitative ring-opening observed.

Mechanism of Ester Group Insertion into Polymer Backbones

The RROP of this compound is a powerful method for introducing ester groups into the backbone of addition polymers. researchgate.net The mechanism involves the aforementioned radical-initiated ring-opening, which transforms the cyclic acetal monomer into a linear ester-containing radical. This radical then propagates by adding to another monomer molecule, thereby incorporating the ester functionality into the main polymer chain. This process has been successfully demonstrated in the homopolymerization of this compound to yield poly[-(β-phenyl)butyrolactone]. researchgate.net Furthermore, in copolymerizations with conventional vinyl monomers such as styrene (B11656), methyl methacrylate (B99206), and vinyl acetate (B1210297), this compound undergoes essentially complete ring-opening, leading to the formation of copolymers with ester linkages in their backbones. researchgate.net

Below is a table summarizing the characterization of a copolymer of (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate (PDMMA), a related dioxolane derivative, with styrene, providing an example of the types of data obtained in such studies. tandfonline.com

Cationic Polymerization Mechanisms

In addition to radical polymerization, this compound can undergo cationic polymerization. researchgate.net This is often initiated by photoinitiators that generate a strong acid upon irradiation. The mechanism involves the protonation or coordination of the monomer to the cationic species, leading to the formation of a carbocationic intermediate.

The cationic polymerization of this compound proceeds via a stabilized benzyl-cation intermediate. researchgate.net This intermediate is formed by the attack of the initiator on the exocyclic double bond. The presence of the phenyl group at the 2-position of the dioxolane ring provides significant resonance stabilization to the resulting cation, making this a favorable pathway. The propagation then occurs through the addition of this cationic species to another monomer molecule. Cationic polymerization of cyclic acetals can be complex, with the potential for side reactions such as chain transfer and cyclization, which can influence the molecular weight and structure of the resulting polymer. rsc.orgorientjchem.org The polymerization of 4-methylene-1,3-dioxolane (B14172032) derivatives with catalysts like boron trifluoride and tungsten hexachloride has been shown to result in quantitative ring-opening to form poly(keto ether)s. kaist.ac.kr

The table below presents thermal analysis data for a polyester, which is the type of polymer formed from the ring-opening polymerization of this compound, illustrating typical characterization results. sciepub.com

Photoinitiated Cationic Polymerization Processes and Rates

Photoinitiated cationic polymerization of this compound offers a rapid and convenient method for polymerization. researchgate.net This process is typically initiated by onium salts, such as aromatic sulfonium (B1226848) and iodonium (B1229267) salts, which generate a Brønsted or Lewis acid upon photolysis. acs.orgpsu.edu The use of iodonium salts can lead to higher polymer yields as their absorption spectra extend to longer wavelengths, reducing competition with the monomer for UV light absorption. acs.org

The rate of polymerization is influenced by factors such as the type of photoinitiator, temperature, and the presence of co-initiators. For instance, the polymerization rate of a similar spiro monomer, 2-methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane (MPN), increases with temperature. nih.gov The kinetics of these reactions can be monitored in real-time using techniques like FT-IR spectroscopy. nih.gov

A key advantage of the photoinitiated cationic polymerization of 2-phenyl substituted 4-methylene-1,3-dioxolanes is the relatively low volume shrinkage, which ranges from 7.5% to 9.9%. researchgate.net This is a significant improvement over typical 1,2-addition polymerizations that can exhibit shrinkages of over 20%. acs.org

Lewis Acid Catalysis and Associated Mechanistic Insights

Lewis acids such as boron trifluoride (BF₃), tungsten hexachloride (WCl₆), and tin(IV) chloride (SnCl₄) are effective catalysts for the polymerization of 4-methylene-1,3-dioxolane derivatives. kaist.ac.kracs.org These catalysts can initiate polymerization by direct addition to the exocyclic double bond of the monomer.

The mechanism involves the formation of a zwitterionic intermediate, which then propagates the polymer chain. The strength of the Lewis acid can influence the polymerization pathway. For example, stronger catalysts like BF₃OEt₂ or CF₃SO₃H tend to produce cross-linked polymers, while weaker acids like CH₃SO₃H can result in soluble polymers. acs.org The use of certain Lewis acids can also promote the formation of fluorine- and boron-rich solid electrolyte interphases in battery applications. rsc.org

Recent research has also explored Lewis pair polymerization (LPP), which utilizes a combination of a Lewis acid and a Lewis base to cooperatively activate the monomer and control the polymerization process. semanticscholar.org

Role of Benzyl Cation Formation and Propagation

A crucial intermediate in the cationic polymerization of this compound is the stabilized benzyl cation. researchgate.netresearchgate.net This cation is formed as the active intermediate and propagates by adding to the exocyclic double bond of the monomer. researchgate.net The presence of the phenyl group at the 2-position of the dioxolane ring enhances the tendency for ring-opening polymerization due to the stability of the resulting benzyl radical. hanrimwon.com

The propagation step involves the attack of the benzyl cation on the exocyclic double bond of another monomer molecule. This process leads to the formation of a new carbocation, which continues the chain reaction. The stability of the benzyl cation plays a significant role in favoring the ring-opening pathway over simple vinyl addition.

Competing Cyclization Versus Ring-Opening Pathways

During the cationic polymerization of 1,3-dioxolane (B20135) and its derivatives, a competition exists between the desired ring-opening polymerization and undesirable cyclization reactions. rsc.orgrsc.org Cationic ring-opening polymerization of cyclic acetals is particularly prone to the formation of cyclic oligomers. rsc.orgrsc.org

In the case of this compound, cationic polymerization predominantly proceeds via ring-opening, yielding poly(keto ether)s. acs.orgkaist.ac.kr This is in contrast to its 2-alkyl derivatives which may yield a mixture of 1,2-addition and ring-opened products. acs.org The phenyl group at the 2-position stabilizes the propagating carbocation, thus favoring the ring-opening mechanism. researchgate.net However, under certain conditions, such as in copolymerization with maleic anhydride, 1,2-addition polymerization can become the dominant pathway. acs.org

Comparative Analysis of Radical and Cationic Polymerization Mechanisms

The polymerization mechanism of this compound is starkly different under radical versus cationic conditions.

Cationic Polymerization: As discussed, this pathway is characterized by the formation of a stabilized benzyl cation, leading almost exclusively to ring-opened polymers with a poly(keto ether) structure. kaist.ac.krresearchgate.net This mechanism is generally insensitive to oxygen but can be inhibited by moisture. psu.edu

Radical Polymerization: In contrast, free radical polymerization of 2-methylene-4-phenyl-1,3-dioxolane leads to a polyester, poly[-(β-phenyl)butyrolactone], through a nearly complete ring-opening process. researchgate.net The initiation with radical initiators like AIBN or BPO results in the formation of a polymer that is a copolymer of units formed through addition, ring-opening, and elimination. jlu.edu.cn The presence of a phenyl group enhances the polymerizability via radical ring-opening. hanrimwon.com Even in copolymerizations with vinyl monomers, the dioxolane monomer undergoes almost complete ring-opening. researchgate.net

The table below summarizes the key differences between the two polymerization mechanisms.

| Feature | Cationic Polymerization | Radical Polymerization |

| Initiator | Onium salts, Lewis acids | AIBN, BPO, DTBP |

| Active Intermediate | Benzyl cation | Benzyl radical |

| Primary Product | Poly(keto ether) | Polyester (poly[-(β-phenyl)butyrolactone]) |

| Dominant Pathway | Ring-opening | Primarily ring-opening with some addition and elimination |

| Sensitivity | Insensitive to oxygen, sensitive to moisture | Sensitive to oxygen |

Theoretical and Computational Modeling of Reaction Pathways and Energy Landscapes

Theoretical and computational studies provide valuable insights into the reaction mechanisms and energy landscapes of this compound polymerization. Density Functional Theory (DFT) calculations can be employed to investigate the stability of intermediates and transition states, corroborating experimental findings. nsf.gov

For instance, computational modeling has been used to confirm the proposed mechanism for the cationic double ring-opening polymerization of a related spiro monomer, MPN. nih.gov These studies can help to elucidate the preferred reaction pathways, such as the predominance of α-position attack during the second ring-opening in MPN polymerization. nih.gov

Molecular dynamics simulations have also been utilized to understand the role of additives in polymerization. For example, simulations have shown that certain additives can promote the dissociation of lithium salts and restrict the movement of anions, thereby increasing the Li⁺ transference number in battery applications. rsc.org These computational approaches are instrumental in designing new monomers and catalysts with tailored properties for specific applications.

Advanced Polymerization Studies and Copolymerization Behavior

Homopolymerization of 4-Methylene-2-phenyl-1,3-dioxolane

The homopolymerization of this compound has been explored through several pathways, including cationic and ring-opening polymerization. These studies highlight the monomer's capacity to form polymers with distinct structures.

A study demonstrated the fast and convenient photoinitiated cationic polymerization of this compound. researchgate.net This process is initiated by forming a stabilized benzyl-cation as the active intermediate, which then propagates by adding to the exocyclic double bond of the monomer. researchgate.net A notable characteristic of this polymerization is the relatively low volume shrinkage, which ranges from 7.5% to 9.9%. researchgate.net

Furthermore, research has shown that this compound can be readily polymerized using Lewis acid catalysts such as boron trifluoride (BF₃) and tungsten hexachloride (WCl₆). kaist.ac.kr When polymerized with WCl₆, the monomer undergoes quantitative ring-opening, resulting in the formation of poly(keto ether)s. kaist.ac.kr

While controlled/living radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization are powerful methods for synthesizing well-defined polymers, specific research detailing their application to the homopolymerization of this compound is not extensively documented in the available literature. Studies on related structures, such as 5-methylene-2-phenyl-1,3-dioxolan-4-one (MPDO), have shown successful controlled polymerization via ATRP, suggesting potential applicability to other derivatives. acs.orgresearchgate.net However, direct evidence for the controlled radical homopolymerization of this compound is limited.

Nitroxide-Mediated Polymerization (NMP) is a robust controlled radical polymerization technique. rsc.org It is often used in copolymerization to control the architecture of the resulting polymers. However, studies specifically employing this compound as a comonomer in NMP strategies are not found in the reviewed scientific literature. Research has been conducted on its isomer, 2-methylene-4-phenyl-1,3-dioxolane (MPDL), which has been successfully used as a controlling comonomer in the NMP of methacrylates to create well-defined, degradable copolymers. rsc.org

Copolymerization with Diverse Vinyl Monomers

This compound displays versatile copolymerization behavior with a range of vinyl monomers. This allows for the introduction of its unique ring structure into various polymer backbones, influencing the final properties of the material.

The determination of monomer reactivity ratios is crucial for predicting copolymer composition and structure. These ratios, typically denoted as r₁ and r₂, quantify the relative reactivity of a propagating chain ending in one monomer unit towards adding the same monomer (r₁) versus the other comonomer (r₂). Despite the importance of these values, specific monomer reactivity ratios for the copolymerization of this compound with common vinyl monomers have not been reported in the surveyed literature. For context, a study on the related but distinct monomer, (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate (B99206) (PDMMA), when copolymerized with styrene (B11656), yielded reactivity ratios of rPDMMA = 0.183 and rSt = 0.34, indicating a tendency towards the formation of a copolymer where the monomers alternate with some regularity. tandfonline.comtandfonline.com

No specific numerical data for the monomer reactivity ratios of this compound was available in the reviewed sources to generate an interactive data table.

Research has shown that methylenedioxolanes, the class of compounds to which this compound belongs, can participate in spontaneous copolymerization with maleic anhydride. researchgate.netcapes.gov.br This reaction proceeds through the formation of a charge-transfer (CT) complex and results in the formation of alternating copolymers. researchgate.net

Additionally, the alternating copolymerization of this compound with a difunctional maleimide (B117702) has been investigated using real-time infrared (RTIR) spectroscopy to compare the relative rates and mechanistic differences. researchgate.net These copolymerizations allow for the creation of polymers with a regular, alternating sequence of the two monomer units, which can lead to specific physical and chemical properties.

The structure of the comonomer has a significant impact on the efficiency of copolymerization with this compound. A key finding is that structural modifications that enhance the electron density in the vinylic C=C bond of the comonomer result in higher rates of copolymerization. researchgate.net This indicates that this compound acts as an electron-donor monomer in these reactions. The extent of ring-opening versus ring-retaining polymerization is also a critical factor influenced by the comonomer, though specific systematic studies on this aspect for this compound are limited. In its homopolymerization with certain catalysts, it shows quantitative ring-opening. kaist.ac.kr In copolymerizations, the nature of the comonomer and the propagating radical can influence the balance between these two pathways.

Polymer Architecture and Structural Control

The architecture of polymers derived from this compound (MPDL) can be precisely controlled through various polymerization strategies, leading to linear, branched, or crosslinked systems.

Strategies for Achieving Linear, Branched, and Crosslinked Polymeric Systems

The final polymer architecture is highly dependent on the polymerization method and the choice of catalysts or comonomers. Cationic polymerization of MPDL, for instance, proceeds via the formation of a stabilized benzyl-cation as an active intermediate that propagates by adding to the exocyclic double bond of the monomer. researchgate.net

Free radical polymerization of this compound can result in a copolymer structure with varied repeating units. jlu.edu.cn The specific architecture, whether linear or branched, can be influenced by the reaction conditions and the initiator used. For example, in related polymerization systems, the choice of diene ligand in rhodium(I) catalysts has been shown to influence polymer morphology, with some ligands promoting linear chains while others lead to branched structures. unizar.es This principle of catalyst control is a key strategy in tailoring polymer architecture.

Copolymerization is another powerful tool. By copolymerizing MPDL with other vinyl monomers, the properties and structure of the resulting polymer can be systematically altered. For example, its copolymerization with monomers like styrene, methyl methacrylate, and vinyl acetate (B1210297) has been explored. researchgate.net

Engineering Degradability into Polymer Backbones via Ring-Opening Units

A significant feature of this compound is its ability to undergo radical ring-opening polymerization (rROP). rsc.org This process introduces ester linkages into the polymer backbone, rendering the material susceptible to degradation. researchgate.net

The free-radical polymerization of MPDL can proceed with essentially quantitative ring-opening across a range of temperatures (60–150°C). This ring-opening is highly regioselective, cleaving to form the more stable secondary benzyl (B1604629) free radical and resulting in a polyester (B1180765) structure, specifically poly(β-phenyl)butyrolactone. researchgate.net Even when copolymerized with conventional vinyl monomers like styrene or methyl methacrylate, MPDL undergoes nearly complete ring-opening, effectively inserting ester groups into the backbone of the addition copolymer. researchgate.net

This engineered degradability is tunable. By controlling the amount of MPDL incorporated into a copolymer, the rate of hydrolytic degradation can be adjusted. rsc.org For instance, in copolymers of MPDL and methyl methacrylate, increasing the MPDL content leads to faster degradation into low molar mass products upon hydrolysis. rsc.org This strategy has been successfully employed to create degradable analogues of common polymers like polystyrene and poly(methyl methacrylate). researchgate.netrsc.org The resulting degradable polymers possess ester groups in their backbone that facilitate environmental hydrolysis into smaller, more readily biodegradable oligomers. researchgate.net

| Polymerization Method | Monomers | Resulting Structure | Key Feature |

| Radical Ring-Opening Polymerization | 2-methylene-4-phenyl-1,3-dioxolane (MPDL) | Poly(β-phenyl)butyrolactone | Introduction of degradable ester linkages into the polymer backbone. researchgate.net |

| Radical Ring-Opening Copolymerization | MPDL and Styrene | Poly(MPDL-co-styrene) | Creates a degradable analogue of polystyrene. researchgate.net |

| Nitroxide-Mediated Polymerization | MPDL and Methyl Methacrylate (MMA) | Degradable PMMA-rich copolymers | Tunable degradation by varying the MPDL content. rsc.org |

| Reversible Addition-Fragmentation Chain Transfer (RAFT) | MPDL and Benzyl Methacrylate (BzMA) | Diblock copolymer nanospheres | Creates nanoparticles with degradable cores. rsc.org |

Analysis of Volume Change Dynamics During Polymerization Processes

A critical aspect of polymerization, particularly for applications requiring high precision such as dental fillings or coatings, is the volume change that occurs during the process. Many polymerization reactions are accompanied by significant shrinkage.

However, the polymerization of this compound exhibits a notably low volume change. Studies on the photoinitiated cationic polymerization of this monomer have shown that the volume shrinkage is relatively low, typically ranging from 7.5% to 9.9%. researchgate.net This reduced shrinkage is a significant advantage, minimizing internal stresses and improving the dimensional stability of the final polymer product. The mechanism of ring-opening polymerization is a key contributor to this low shrinkage behavior.

Functionalization of Polymeric Materials via Polymerization

The inherent structure of this compound and its reactivity in copolymerizations provide multiple avenues for creating functional polymers. Functionalization can be achieved by incorporating the monomer into copolymers with other functional monomers or by leveraging the groups present in the MPDL unit itself.

Copolymerization of MPDL with a variety of vinyl monomers is a primary strategy for introducing functionality. It has been successfully copolymerized with:

Styrene and Methyl Methacrylate: To create degradable versions of commodity plastics. researchgate.netrsc.org

Vinyl Ethers: Photoinitiated cationic copolymerization with vinyl ethers has been investigated. njit.edu

Vinyl Acetate and 4-Vinylpyridine: To introduce different chemical functionalities into the polymer backbone. researchgate.net

The incorporation of MPDL via ring-opening polymerization introduces ester groups and a phenyl group into the polymer chain. These groups modify the physical properties of the material. For example, the insertion of MPDL units into a poly(methyl methacrylate) backbone was found to moderately affect the glass transition temperature compared to the homopolymer. rsc.org

Furthermore, the principles of creating functional polymers from related cyclic monomers can be applied. For instance, functional terpolymers of 2-methylene-1,3-dioxepane (B1205776) (MDO), a related monomer, have been synthesized to create biodegradable platforms for applications like intracellular drug delivery. rsc.org This highlights the potential for creating advanced functional materials through the strategic copolymerization of cyclic ketene (B1206846) acetals like MPDL.

Sophisticated Analytical and Computational Techniques for Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 4-Methylene-2-phenyl-1,3-dioxolane and its polymers, offering unparalleled detail at the atomic level.

High-Resolution ¹H NMR and ¹³C NMR for Monomer and Polymer Characterization

High-resolution ¹H and ¹³C NMR are fundamental in confirming the structure of the this compound monomer and elucidating the structure of the resulting polymers. jlu.edu.cnrsc.org In the ¹H NMR spectrum of the monomer, characteristic signals corresponding to the methylene (B1212753) protons, the phenyl group protons, and the protons of the dioxolane ring are observed, confirming its molecular structure. rsc.org

Upon polymerization, ¹H NMR analysis has been instrumental in determining the polymerization mechanism. For instance, studies on the photoinitiated cationic polymerization of this compound have used ¹H NMR to confirm that the reaction proceeds exclusively through a ring-opening mechanism. njit.edu Similarly, investigations into its radical polymerization have utilized both ¹H and ¹³C NMR to reveal a copolymer structure with various repeating units. jlu.edu.cn

¹³C NMR spectroscopy provides complementary information by detailing the carbon framework of the molecule. kpi.ua The spectra of polymers derived from this compound show distinct signals for the carbons in the polymer backbone and the pendant phenyl groups, which is crucial for confirming the polymer's structure. kpi.uatandfonline.com For example, in copolymers of (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate (B99206) and styrene (B11656), characteristic peaks in both ¹H and ¹³C NMR spectra are used for structural confirmation. tandfonline.com

| Compound/Polymer | Technique | Key Observations | Reference |

|---|---|---|---|

| This compound (Monomer) | ¹H NMR, ¹³C NMR | Spectra confirm the presence of methylene, phenyl, and dioxolane ring protons and carbons. | rsc.org |

| Poly(this compound) (Cationic Polymerization) | ¹H NMR | Confirms exclusive ring-opening polymerization mechanism. | njit.edu |

| Poly(this compound) (Radical Polymerization) | ¹H NMR, ¹³C NMR | Indicates a copolymer structure with different repeating units. | jlu.edu.cn |

| Copolymers of (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate and styrene | ¹H NMR, ¹³C NMR | Characteristic peaks confirm the copolymer structure. | tandfonline.com |

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex spectra of polymers derived from this compound. jlu.edu.cn

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.eduscience.gov By identifying which protons are coupled, COSY helps to establish the connectivity of atoms, tracing out the spin systems in the polymer chain. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals directly to the carbon signals they are attached to, providing one-bond ¹H-¹³C connectivity information. sdsu.eduipb.pt This is crucial for assigning the carbon spectrum with certainty.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings, typically over two or three bonds (²JCH and ³JCH). sdsu.eduyoutube.com This technique is particularly powerful for connecting different spin systems and for assigning quaternary carbons, which are not visible in HSQC spectra. ipb.ptyoutube.com

The application of these 2D NMR methods allows for a detailed and definitive assignment of the monomer and polymer structures, resolving ambiguities that may arise from one-dimensional spectra alone. walisongo.ac.id

Application of NMR in Determining Polymer Microstructure and End-Group Analysis

NMR spectroscopy is a powerful tool for probing the detailed microstructure of polymers. For polymers of this compound, NMR can provide information on tacticity (the stereochemical arrangement of chiral centers along the polymer chain) and the sequence distribution in copolymers. mdpi.com

Furthermore, ¹H NMR is widely used for end-group analysis to determine the number-average molecular weight (Mn) of polymers. scribd.com This is achieved by comparing the integral of signals from the polymer end-groups to those of the repeating monomer units within the chain. scribd.com This method is particularly effective for polymers with relatively low molecular weights where the end-group signals are sufficiently intense to be accurately quantified. nih.govresearchgate.net

Vibrational Spectroscopy (FTIR) for Functional Group Identification and Reaction Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify functional groups present in the this compound monomer and its polymers. The IR spectrum of the monomer will show characteristic absorption bands for the C=C bond of the methylene group, the C-O-C stretches of the dioxolane ring, and the aromatic C-H and C=C vibrations of the phenyl group. rsc.orgresearchgate.net

During polymerization, FTIR can be used to monitor the reaction progress by observing the disappearance of the monomer's exocyclic double bond absorption. researchgate.net It is also used to characterize the resulting polymer, where the absence of the methylene C=C peak and the presence of characteristic polymer backbone vibrations confirm the polymerization. tandfonline.comresearchgate.net For instance, in copolymers of (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate with styrene, the IR spectra show characteristic bands for the aromatic groups and the carbonyl (C=O) groups. tandfonline.com

| Compound/Polymer | Functional Group | Characteristic Absorption Band (cm⁻¹) | Reference |

|---|---|---|---|

| Copolymer of (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate and styrene | Aromatic C-H | 3026 | tandfonline.com |

| Copolymer of (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate and styrene | Aromatic C=C | 1600 | tandfonline.com |

| Copolymer of (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate and styrene | Carbonyl (C=O) | 1728 | tandfonline.com |

Mass Spectrometry for Molecular Weight Distribution and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides valuable information on the molecular weight and fragmentation patterns of this compound and its derivatives. rsc.orgresearchgate.net For the monomer, the mass spectrum will show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the cleavage of the molecule. whitman.eduresearchgate.net Analysis of these fragmentation patterns can help to confirm the structure of the monomer. whitman.edumiamioh.edu

In polymer characterization, techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be used to determine the molecular weight distribution of the polymer chains. This provides information on the average molecular weight and the polydispersity index (PDI) of the polymer sample.

X-ray Diffraction for Definitive Solid-State Structural and Absolute Configuration Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound in the solid state. If a suitable single crystal of this compound or a related crystalline derivative can be obtained, X-ray diffraction analysis can provide precise bond lengths, bond angles, and the absolute configuration of stereocenters. researchgate.net This technique has been used to determine the structure of related dioxolane compounds, revealing details such as the conformation of the dioxolane ring (e.g., envelope or twist boat conformations) and the spatial orientation of the substituents. researchgate.net

Chromatographic Methods for Polymer Molecular Weight and Dispersity Analysis (e.g., GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable tool for determining the molecular weight and dispersity (Đ), or polydispersity index (PDI), of polymers derived from this compound. This technique separates polymer chains based on their hydrodynamic volume in solution.

In a typical GPC analysis, a polymer solution is passed through a column packed with porous gel beads. Larger polymer coils are excluded from the pores and thus elute faster, while smaller chains penetrate the pores to varying extents and have a longer elution time. The elution profile is monitored by a detector, commonly a refractive index (RI) detector, and the resulting chromatogram provides a distribution of molecular weights.

For copolymers of (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate (PDMMA) with styrene, GPC has been used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity indices. tandfonline.com The analysis is typically performed using a high-performance liquid chromatography (HPLC) pump, with polystyrene standards for calibration. tandfonline.com Tetrahydrofuran (B95107) (THF) is a common solvent for these analyses, and the separation is achieved using specialized columns like Waters Styragel columns. tandfonline.comrsc.org

The data obtained from GPC is crucial for understanding how polymerization conditions affect the resulting polymer chain lengths and their distribution. For instance, in the cationic ring-opening polymerization of 1,3-dioxolane (B20135), GPC has revealed large dispersity values, indicating a broad distribution of molecular weights. rsc.org

Table 1: Illustrative GPC Data for Polymers Derived from 1,3-Dioxolane Derivatives

| Polymer System | Mn ( g/mol ) | Mw ( g/mol ) | Dispersity (Đ) | Reference |

| Poly(PDMMA-co-styrene) | Varies with composition | Varies with composition | >1 | tandfonline.com |

| Poly(1,3-dioxolane) | Varies with conditions | Varies with conditions | High | rsc.org |

This table is illustrative. Actual values depend on specific experimental conditions.

Thermophysical Characterization of Polymers (e.g., DSC, TGA)

The thermal behavior of polymers synthesized from this compound and its derivatives is critical for determining their potential applications. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two primary techniques used for this purpose.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a polymer sample and a reference as a function of temperature. This allows for the determination of key thermal transitions, most notably the glass transition temperature (Tg). The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For copolymers of (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate with styrene, DSC analysis has shown that the incorporation of the bulky PDMMA units leads to an increase in the glass transition temperature of the copolymer. tandfonline.com For instance, the homopolymer poly(PDMMA) exhibits a high glass transition temperature of 132°C. tandfonline.com

Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as a function of temperature or time. This technique is used to assess the thermal stability of a polymer and to determine its decomposition profile. TGA can identify the onset temperature of decomposition and the percentage of weight loss at different temperatures. Studies on copolymers containing 1,3-dioxolane moieties have utilized TGA to understand their thermal degradation mechanisms. tandfonline.comresearchgate.net

Table 2: Thermal Properties of a (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate (PDMMA) Containing Polymer

| Polymer | Glass Transition Temperature (Tg) | Decomposition Onset Temperature | Reference |

| Poly(PDMMA) | 132°C | Varies | tandfonline.com |

This table provides an example value. Thermal properties are highly dependent on the specific polymer structure and experimental conditions.

Quantum Chemical Calculations and Theoretical Studies

Quantum chemical calculations provide a powerful theoretical framework for understanding the electronic structure, reactivity, and spectroscopic properties of this compound and its polymerization processes.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. rsc.orgresearchgate.net By solving the Schrödinger equation within the DFT framework, researchers can obtain valuable information about molecular orbitals, charge distribution, and the thermodynamics of chemical reactions. For molecules like this compound, DFT calculations can elucidate the reactivity of the exocyclic double bond and the stability of potential intermediates in polymerization reactions. These calculations can help predict the most likely pathways for polymerization and the relative energies of reactants, transition states, and products.

Theoretical calculations can be used to simulate spectroscopic data, such as NMR and IR spectra. researchgate.net By comparing the simulated spectra with experimental results, a more accurate and detailed assignment of the spectral features can be achieved. For complex molecules and polymers, where spectral overlap can be an issue, theoretical simulations are particularly valuable. This approach can confirm the proposed chemical structures of monomers and polymers and provide insights into their conformational properties.

Computational modeling allows for the in-depth study of the energetics of polymerization and the structure of reaction intermediates. For the polymerization of this compound, this can involve calculating the activation energies for different propagation steps and the relative stabilities of cationic or radical intermediates that may form. researchgate.net This information is crucial for understanding the polymerization mechanism and for designing catalysts and reaction conditions that favor the formation of polymers with desired properties. For example, in the cationic polymerization of 2-phenyl-4-methylene-1,3-dioxolane, it is understood that a stabilized benzyl-cation is formed as an active intermediate. researchgate.net

Advanced Materials Applications Derived from 4 Methylene 2 Phenyl 1,3 Dioxolane

Synthesis of Degradable Polymeric Materials for Specialized Applications

The incorporation of 4-Methylene-2-phenyl-1,3-dioxolane into polymer chains via radical ring-opening polymerization is a key strategy for creating degradable vinyl polymers. bohrium.com Standard vinyl polymers like polystyrene or poly(methyl methacrylate) consist of a robust carbon-carbon backbone that is resistant to degradation, contributing to their environmental persistence. bohrium.com The rROP of MPDL introduces ester bonds into this backbone, which are susceptible to hydrolytic cleavage. rsc.orgresearchgate.net This process effectively transforms a non-degradable polymer into a material that can break down into smaller, lower molar mass products. rsc.org

This approach allows for the synthesis of degradable analogues of common plastics. For instance, MPDL can be copolymerized with conventional vinyl monomers, such as methyl methacrylate (B99206) (MMA), using controlled radical polymerization techniques like nitroxide-mediated polymerization (NMP). bohrium.comrsc.org This method allows for the creation of well-defined, degradable PMMA-rich copolymers. rsc.org The extent and rate of degradation can be precisely controlled by adjusting the amount of MPDL incorporated into the polymer chain; a higher concentration of MPDL units results in a more degradable material. rsc.org This tunable degradability is a significant advantage for designing materials for specific applications where a defined service life is required. rsc.org

Research has shown that copolymers of MMA and MPDL undergo predictable molar mass reductions upon hydrolysis. bohrium.com For example, under basic conditions, the ester linkages are cleaved, breaking the polymer backbone. The resulting degradation products are of low molecular mass. rsc.org This feature is particularly valuable in biomedical applications where the body must absorb or excrete the polymer fragments. bohrium.com

| Initial MPDL Mole Fraction (fMPDL,0) | Polymerization Method | Resulting Copolymer | Degradation Conditions | Observed Outcome | Reference |

|---|---|---|---|---|---|

| > 0.2 | Nitroxide-Mediated Polymerization (NMP) | Well-defined, degradable PMMA-rich copolymer (Mn ~20-30 kg/mol) | Hydrolysis (e.g., basic or acidic pH) | Tunable degradation into low molar mass products. | rsc.org |

| Varied | Nitroxide-Mediated Radical Ring-Opening Polymerization | Block Copolymers with PMMA or POEGMA | Basic and neutral pH | Predictable molar mass reductions from 25% to 95%, depending on MPDL content. | bohrium.com |

| Not Specified | Radical Copolymerization with Acrylamide | Poly(acrylamide-co-MPDL) | Accelerated hydrolytic conditions | Copolymers exhibit faster hydrolytic degradation than polylactide. | researchgate.net |

Development of Polymers with Reduced Volume Shrinkage

A significant challenge in many applications of polymers, such as dental fillings, precision coatings, and molding materials, is the volumetric shrinkage that occurs during polymerization. researchgate.netmdpi.com This shrinkage is a result of monomer molecules, which are spaced at van der Waals distances, being converted into covalently bonded polymer chains that are much more compact. mdpi.com This contraction can create mechanical stress, lead to adhesive failure, and reduce the precision of molded parts. researchgate.net

The use of monomers that polymerize via a ring-opening mechanism is a highly effective strategy to mitigate this issue. dntb.gov.ua While conventional vinyl monomers like methacrylates undergo shrinkage as their double bonds are converted to single bonds, the polymerization of this compound involves a dual mechanism. One bond is broken (the C=C double bond) while another is formed (a new single bond in the backbone), but crucially, the dioxolane ring is opened. This ring-opening process increases the volume occupied by the monomer unit as it becomes part of the polymer chain, thereby counteracting the shrinkage from the addition polymerization.

Specifically, the photoinitiated cationic polymerization of 2-phenyl-4-methylene-1,3-dioxolane has been shown to result in polymers with significantly reduced volume shrinkage. researchgate.netresearchgate.net Research has quantified this shrinkage to be in the relatively low range of 7.5% to 9.9%. researchgate.netresearchgate.net This is a substantial improvement compared to the high shrinkage observed for conventional methacrylate-based dental resins, which can be as high as 21%. nih.govnist.gov The ability to form polymers with low shrinkage makes MPDL a valuable component for developing high-performance composites and adhesives where dimensional stability is critical. dntb.gov.uanih.gov

| Monomer | Polymerization Type | Typical Volume Shrinkage (%) | Key Mechanism | Reference |

|---|---|---|---|---|

| This compound | Photoinitiated Cationic | 7.5 - 9.9% | Ring-Opening Polymerization | researchgate.netresearchgate.net |

| Methyl Methacrylate (MMA) | Free Radical Addition | ~21% | Addition Polymerization | nist.gov |

| General Methacrylate Esters | Free Radical Addition | Decreases with side group size, but typically high | Addition Polymerization | bohrium.comnih.gov |

Tailored Polymeric Architectures for Controlled Release and Responsive Systems

The ability to introduce hydrolytically labile ester bonds into polymer backbones makes this compound an excellent candidate for creating tailored polymeric architectures for controlled release applications, particularly in the biomedical field. researchgate.netdtic.mil These systems are often designed to release a therapeutic agent in response to a specific stimulus, such as a change in pH. nih.gov

Polymers containing MPDL can be engineered to be pH-responsive. researchgate.netdtic.mil The ester linkages introduced by the ring-opening of MPDL are susceptible to acid-catalyzed hydrolysis. This property is highly advantageous for drug delivery systems designed to target acidic microenvironments found in tumors or within cellular compartments like endosomes and lysosomes. An amphiphilic block copolymer, for example, can self-assemble into nanostructures like micelles in an aqueous solution. These micelles can encapsulate a hydrophobic drug within their core. When the micelles reach an area of lower pH, the acid-labile linkages in the polymer backbone begin to break, causing the micelle structure to destabilize and release its drug payload.

Studies on similar systems have demonstrated this principle effectively. For instance, nanomicelles constructed from polymers with acid-sensitive bonds show minimal drug release at a physiological pH of 7.4. However, when the pH is lowered to 6.5 or 5.0, the drug release rate accelerates significantly, with cumulative release reaching up to 80% within 48 hours at pH 5.0. This triggered release mechanism enhances the therapeutic efficacy of the drug while minimizing its exposure to healthy tissues.

The use of controlled polymerization techniques, such as NMP or ATRP, in conjunction with MPDL allows for the synthesis of complex polymer architectures like block copolymers. rsc.org These architectures are fundamental to the creation of advanced drug delivery vehicles, including polymersomes and other nanoparticles, where the polymer structure dictates the loading capacity, stability, and release kinetics of the therapeutic agent.

| Polymer Architecture | Key Monomer Component for Responsiveness | pH Condition | Observed Behavior | Application | Reference |

|---|---|---|---|---|---|

| Amphiphilic Block Copolymer Micelles | Monomers forming acid-sensitive bonds (e.g., from MPDL) | 7.4 (Physiological) | Stable micelle structure, low cumulative drug release (~35% in 48h). | Systemic circulation, protection of drug. | |

| Amphiphilic Block Copolymer Micelles | Monomers forming acid-sensitive bonds (e.g., from MPDL) | 6.5 (Tumor Microenvironment) | Increased drug release rate (~60% in 48h). | Targeted release in slightly acidic tissues. | |

| Amphiphilic Block Copolymer Micelles | Monomers forming acid-sensitive bonds (e.g., from MPDL) | 5.0 (Endosomal/Lysosomal) | Rapid micelle collapse, accelerated drug release (~80% in 48h). | Intracellular drug delivery. |

Perspectives on Future Research and Development

Innovations in Synthetic Strategies and Catalyst Design

The conventional synthesis of 4-Methylene-2-phenyl-1,3-dioxolane involves the acetalization of a substituted benzaldehyde (B42025) with 3-chloro-1,2-propanediol, followed by dehydrochlorination. researchgate.net While effective, future research is focused on improving the efficiency, selectivity, and environmental footprint of this process through innovative catalyst design.

Key areas of development include the exploration of novel catalytic systems that can offer higher yields and milder reaction conditions. For instance, research into related dioxolane syntheses has shown that catalysts like phosphomolybdic acid can provide complete regiospecificity and high yields, offering a reusable and efficient alternative to traditional acid catalysts. thieme-connect.de The application of transition metal catalysts, such as tungsten hexachloride (WCl₆), has been shown to influence the polymerization pathway, leading to quantitative ring-opening. kaist.ac.kr Future work will likely focus on designing catalysts that not only improve the monomer synthesis but also provide precise control over subsequent polymerization reactions.

Table 1: Catalysts in the Synthesis and Polymerization of this compound Derivatives

| Catalyst | Process | Key Finding/Observation | Reference |

|---|---|---|---|

| Potassium tert-butoxide (t-BuOK) | Dehydrochlorination (Synthesis) | Standard base for eliminating HCl to form the methylene (B1212753) group. | kaist.ac.kr |

| Boron trifluoride (BF₃) | Cationic Polymerization | Effective initiator for polymerization. | kaist.ac.kr |

| Tungsten hexachloride (WCl₆) | Cationic Polymerization | Promotes quantitative ring-opening to form poly(keto ether)s. | kaist.ac.kr |

| Free Radical Initiators (e.g., AIBN, BPO) | Radical Polymerization | Can initiate polymerization, leading to a copolymer structure. | jlu.edu.cn |

Exploration of Novel Polymerization Mechanisms and Hybrid Systems

This compound is notable for its ability to undergo polymerization through multiple mechanisms, including cationic and radical ring-opening polymerization (ROP). researchgate.netjlu.edu.cn A significant avenue for future research lies in the detailed exploration of these mechanisms to achieve greater control over polymer architecture. In its cationic polymerization, a stabilized benzyl-cation is formed as an active intermediate that propagates by adding to the exocyclic double bond. researchgate.net

A particularly promising area is the development of hybrid polymer systems through copolymerization. The monomer has been successfully used as a controlling comonomer in the nitroxide-mediated polymerization (NMP) of methyl methacrylate (B99206) (MMA). rsc.org This approach yields well-defined, degradable PMMA-rich copolymers. rsc.org The incorporation of the dioxolane unit introduces ester functionalities into the polymer backbone, conferring tunable hydrolytic degradability. rsc.org Future work could expand this concept to other primary monomers and controlled polymerization techniques, creating a wide range of functional and degradable materials.

Table 2: Properties of Methyl Methacrylate (MMA) Copolymers with 2-methylene-4-phenyl-1,3-dioxolane (MPDL)

| Initial Monomer Feed (fMPDL,0) | Number-Average Molecular Weight (Mn) | Dispersity (Đ) | Key Property | Reference |

|---|---|---|---|---|

| > 0.2 | ~20–30 kg mol⁻¹ | 1.3–1.4 | Produces well-defined, degradable PMMA-rich copolymers. | rsc.org |

| Variable | Not specified | Not specified | Hydrolytic degradation rate is tunable by varying the amount of MPDL. | rsc.org |

Integration with Advanced Chemical Methodologies (e.g., Flow Chemistry, Artificial Intelligence in Synthesis)

The integration of advanced methodologies like flow chemistry and artificial intelligence (AI) represents a paradigm shift in materials research. While specific applications to this compound are emerging, the potential is vast. Flow chemistry offers enhanced control over reaction parameters, improved safety, and scalability for both monomer synthesis and polymerization.

More profoundly, AI and machine learning (ML) are set to accelerate the discovery of new polymers and catalysts. nih.gov Domain-specific languages, such as Chemical Markdown Language (CMDL), provide a flexible and consistent way to represent complex polymer structures and experimental data, making historical information accessible for training ML models. nih.govresearchgate.net These AI models can then be used in generative design tasks to propose novel catalysts for ring-opening polymerization or to design copolymer structures with specific, desired properties. nih.govchemrxiv.org This approach significantly reduces the time and labor required for materials discovery by focusing experimental efforts on the most promising candidates generated by the AI. nih.gov

Computational Polymer Design and Predictive Modeling for Structure-Property Relationships

Computational modeling is a critical tool for understanding and predicting the behavior of polymers derived from this compound. Quantitative Structure-Property Relationship (QSPR) models, for example, can be developed to correlate molecular descriptors with macroscopic properties like glass transition temperature (Tg), thermal stability, and degradation rates. researchgate.net While comprehensive QSPR studies for this specific polymer are a future goal, the methodology has been successfully applied to related aromatic compounds to predict thermodynamic properties. researchgate.net

The synergy between AI and computational design is particularly powerful. Generative AI models can be trained on existing data to design new polymer structures, while predictive models can rapidly screen these virtual polymers for desired characteristics. researchgate.net This in-silico screening allows researchers to explore a vast chemical space and identify candidates with optimal structure-property relationships before committing to laboratory synthesis, creating a highly efficient design-build-test-learn cycle.

Synergistic Approaches for Multifunctional Material Development

The ultimate goal of this research is the creation of multifunctional materials that combine several desired properties into a single system. Synergistic approaches that merge the innovations from the previously discussed areas are key to achieving this.

Q & A

Q. What are the primary synthetic routes for 4-methylene-2-phenyl-1,3-dioxolane, and how can its structural purity be verified?

The compound is typically synthesized via cationic or radical polymerization of precursor monomers. For example, radical polymerization of 2-(2',4'-dichlorophenyl)-4-methylene-1,3-dioxolane has been documented . Structural verification requires a combination of NMR spectroscopy (e.g., H-NMR to confirm ring-opening polymerization by tracking methylene group shifts) and mass spectrometry. Infrared spectroscopy (IR) can identify characteristic dioxolane ring absorption at ~1130 cm and the absence of ester peaks (e.g., 1730 cm), ruling out isomerization .

Q. How does solvent composition influence the hydrolysis mechanisms of this compound derivatives?

Hydrolysis mechanisms (A-1 vs. A-Se2) are solvent-dependent. In water-dioxane mixtures, the A-1 mechanism (acid-catalyzed ring-opening) and A-Se2 (bimolecular electrophilic substitution) show nearly identical solvent effects. Kinetic studies using 2-methyl-4-methylene-1,3-dioxolane revealed that log rate coefficients correlate linearly with solvent polarity, emphasizing the need for controlled solvent selection in reaction design .

Q. What spectroscopic techniques are critical for characterizing copolymerization products involving this compound?

Differential scanning calorimetry (DSC) determines glass transition temperatures (), which vary with comonomer ratios (e.g., increases when copolymerized with dihydrofuran) . Size exclusion chromatography (SEC) provides molecular weight distributions, while X-ray diffraction distinguishes crystalline vs. amorphous phases in polymers .

Advanced Research Questions

Q. How can conflicting data on polymerization outcomes (e.g., crystallinity vs. solubility) be resolved methodologically?

Discrepancies arise from initiator choice and post-polymerization treatments. For instance, using perfluorobenzoyl peroxide yields semicrystalline, insoluble polymers, while thermal pressing at 230–250°C produces transparent, flexible amorphous films. Researchers should document initiator purity, annealing conditions, and solvent history. Crystallinity (21–47%) can be quantified via wide-angle X-ray diffraction (WAXD) and correlated with thermal treatments .

Q. What strategies optimize copolymer design for targeted thermal or degradative properties?

Copolymerization with monomers like methyl methacrylate (MMA) or spiroorthoesters adjusts and biodegradability. For example, copolymers with 20% 2-methylene-4-phenyl-1,3-dioxolane degrade in 5% alkaline medium to a polymerization degree of ~3 within 1 hour. Adjusting molar ratios of comonomers (e.g., vinyl ethers) tailores thermal stability and solubility .

Q. How do competing reaction pathways (e.g., elimination vs. substitution) affect synthetic yields, and how can they be controlled?

Mechanistic competition is evident in dehydrochlorination studies, where proton shifts (C-2 to C-4) dominate over anion attack. Transition-state analysis via solvent polarity experiments (e.g., water-dimethylsulfoxide mixtures) can elucidate pathway dominance. Computational modeling (e.g., density functional theory) of intermediate stability further refines reaction optimization .

Q. What advanced techniques validate the stereochemical configuration of this compound derivatives?

Chiral chromatography and circular dichroism (CD) are essential for enantiomeric resolution. For example, Pd-catalyzed cross-coupling with (R,R)-MeDUPHOS achieves high enantioselectivity in derivatives like 2-amino-4-methyl-1,3-dioxolane. Synchrotron X-ray crystallography resolves absolute configurations in crystalline phases .

Data Contradiction Analysis

Q. Why do some studies report semicrystalline polymers while others describe amorphous materials?

Crystallinity depends on molecular weight and processing. Low-molecular-weight polymers (<10 g/mol) crystallize readily (21% crystallinity), whereas high-molecular-weight variants (>10 g/mol) form amorphous phases unless annealed above . Post-synthesis treatments (e.g., annealing at 170°C for 24 hours) increase crystallinity to 47%, highlighting the need for standardized reporting of synthesis and processing conditions .

Q. How can discrepancies in copolymer degradation rates under alkaline conditions be reconciled?

Variability arises from comonomer hydrophobicity and crosslinking density. For instance, copolymers with hydrophilic oligo(ethylene glycol methacrylate) degrade faster than those with hydrophobic spiroorthoesters. Accelerated aging studies (pH 7–12, 25–60°C) and gel permeation chromatography (GPC) tracking molecular weight loss provide reproducible degradation profiles .

Methodological Best Practices

- Synthetic Reproducibility : Use rigorously dried solvents and initiators (e.g., tris(4-methylphenyl)sulfonium hexafluoroantimonate) to prevent unintended side reactions .

- Data Validation : Cross-reference NMR assignments with computational predictions (e.g., ACD/Labs or ChemDraw) to avoid misassignment of methylene or aromatic protons.

- Thermal Analysis : Perform DSC under nitrogen to prevent oxidation artifacts, with heating rates ≤10°C/min for accurate determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.